JWH 073 N-(2-methylpropyl) isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

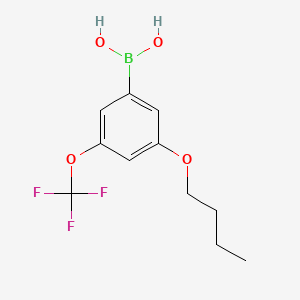

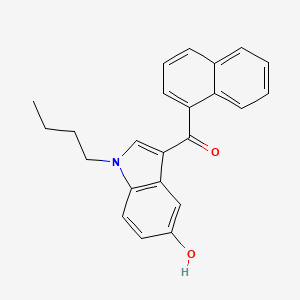

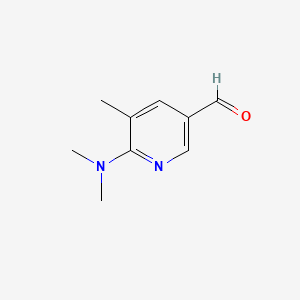

JWH 073 N-(2-methylpropyl) isomer is a synthetic cannabinoid that activates both the CB1 and CB2 receptors . This cannabimimetic compound has been identified in herbal blends . It differs structurally from JWH 073 by having the naphthyl group attached at the 2’ position and a 2-methylpropyl group in place of a butyl chain .

Molecular Structure Analysis

The molecular formula of JWH 073 N-(2-methylpropyl) isomer is C23H21NO . It has a formula weight of 327.4 . The formal name of the compound is (1-isobutyl-1H-indol-3-yl) (naphthalen-2-yl)methanone .Physical And Chemical Properties Analysis

JWH 073 N-(2-methylpropyl) isomer is a crystalline solid . It has a solubility of 30 mg/ml in DMF and DMSO, and 3 mg/ml in ethanol .Applications De Recherche Scientifique

Forensic Chemistry & Toxicology

JWH 073 N-(2-methylpropyl) isomer: is utilized as an analytical reference standard in forensic chemistry to identify and quantify synthetic cannabinoids in various samples . Its precise detection is crucial for legal and toxicological purposes, especially considering its presence in herbal blends and its potential abuse as a psychoactive substance .

Pharmacological Research

This compound activates both CB1 and CB2 cannabinoid receptors, with a higher affinity for CB1 . It serves as a valuable tool in pharmacological research to study the effects of synthetic cannabinoids on these receptors, which are critical in pain, mood, appetite, and memory .

Development of Therapeutic Agents

The interaction of JWH 073 N-(2-methylpropyl) isomer with cannabinoid receptors suggests potential therapeutic applications. Research in this area could lead to the development of new medications for treating pain, inflammation, and other conditions where cannabinoid receptors are involved .

Material Science

As a crystalline solid with defined solubility properties, JWH 073 N-(2-methylpropyl) isomer can be used in material science research to understand the crystallization process and the formation of solid-state materials with specific characteristics .

Chemical Education

In chemical education, this compound can be used to demonstrate the structure-activity relationship (SAR) by comparing its biological activity with other synthetic cannabinoids that have different structural modifications .

Analytical Method Development

JWH 073 N-(2-methylpropyl) isomer: is used in the development of analytical methods such as mass spectrometry. Researchers can establish protocols for detecting synthetic cannabinoids, which is essential for both clinical toxicology and forensic investigations .

Neuroscientific Research

Given its impact on cannabinoid receptors, this isomer is a subject of interest in neuroscience. It helps in understanding the role of endocannabinoids in brain function and how synthetic cannabinoids can alter neural pathways .

Legal and Regulatory Studies

The compound’s legal status varies across countries, making it a point of interest for legal and regulatory studies. It provides a case study on the classification and regulation of substances with psychoactive properties .

Mécanisme D'action

Target of Action

The primary targets of the JWH 073 N-(2-methylpropyl) isomer are the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

The JWH 073 N-(2-methylpropyl) isomer acts as an agonist to the CB1 and CB2 receptors . This means that it binds to these receptors and activates them. The compound has a higher affinity for the CB1 receptor than THC, the main psychoactive compound in cannabis .

Safety and Hazards

Propriétés

IUPAC Name |

[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-16(2)14-24-15-21(19-11-5-6-13-22(19)24)23(25)20-12-7-9-17-8-3-4-10-18(17)20/h3-13,15-16H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFHBVYEKFAQLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017295 |

Source

|

| Record name | JWH-073 N-(2-Methylpropyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1528793-12-5 |

Source

|

| Record name | JWH-073 N-(2-Methylpropyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)

![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)